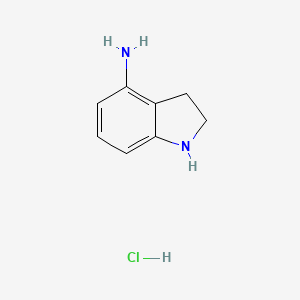![molecular formula C8H18Cl2N2 B13652917 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is a chemical compound known for its potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. It was first synthesized in 1979 by scientists at Merck & Co. and has since been widely used as a pharmacological tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethyl ester derivatives . The reaction conditions often require an inert atmosphere and room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving NMDA receptor antagonism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new chemical processes and materials.
Wirkmechanismus
The compound exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This action affects various molecular targets and pathways involved in synaptic transmission and plasticity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable tool in research focused on NMDA receptor antagonism and related neurological studies.
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
4-ethyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-6-5-9-7-8(10)3-4-8;;/h9H,2-7H2,1H3;2*1H |
InChI-Schlüssel |
LQIZZJBDBYNEKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCNCC12CC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)




![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)


